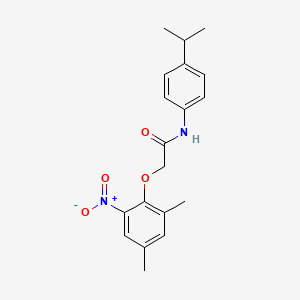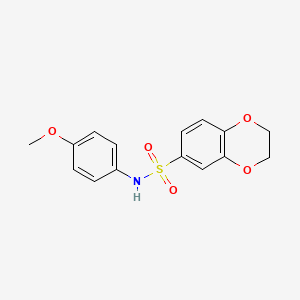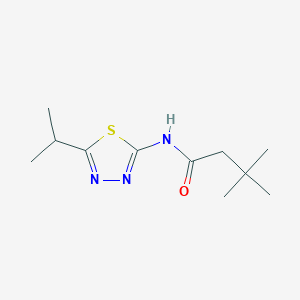![molecular formula C18H20N2O B5864098 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)
2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. Modafinil has gained popularity in recent years due to its cognitive enhancing properties, and it is being used off-label by individuals seeking to improve their productivity and focus. In
作用機序
The exact mechanism of action of 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide is not fully understood, but it is believed to work by increasing the release of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil also appears to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects
Modafinil has been shown to have a number of biochemical and physiological effects. It increases wakefulness and alertness, and it can reduce fatigue and sleepiness. Modafinil has also been shown to increase cognitive function, including attention, working memory, and executive function. Modafinil has a relatively long half-life, with effects lasting up to 12 hours.
実験室実験の利点と制限
Modafinil has a number of advantages for use in lab experiments. It is relatively safe and well-tolerated, with few side effects. Modafinil also has a long half-life, which allows for sustained effects over a period of several hours. However, 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide can be expensive and difficult to obtain, and it may not be suitable for all research applications.
将来の方向性
There are a number of potential future directions for research on 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide. One area of interest is the use of this compound as a treatment for ADHD, depression, and addiction. Another area of interest is the use of this compound as a cognitive enhancer in healthy individuals, including athletes, students, and professionals. There is also interest in developing new wakefulness-promoting agents that are more effective and have fewer side effects than this compound.
Conclusion
Modafinil is a wakefulness-promoting agent that has been extensively studied for its efficacy in treating sleep disorders and its cognitive enhancing properties. While the exact mechanism of action is not fully understood, this compound appears to work by increasing the release of certain neurotransmitters in the brain. Modafinil has a number of advantages for use in lab experiments, but it can be expensive and difficult to obtain. There are a number of potential future directions for research on this compound, including its use as a treatment for ADHD, depression, and addiction, and as a cognitive enhancer in healthy individuals.
合成法
Modafinil is synthesized from benzhydryl sulfinylacetamide, which is reacted with hydrazine to form the intermediate benzhydryl sulfinyl hydrazine. This intermediate is then reacted with 3-(1-pyrrolidinyl)aniline to form 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide.
科学的研究の応用
Modafinil has been extensively studied for its efficacy in treating sleep disorders, and it has been shown to significantly improve wakefulness and reduce excessive daytime sleepiness. In addition to its clinical applications, 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide has also been studied for its cognitive enhancing properties. Research has shown that this compound can improve attention, working memory, and executive function in healthy individuals. Modafinil has also been studied for its potential as a treatment for ADHD, depression, and addiction.
特性
IUPAC Name |
2-phenyl-N-(3-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(13-15-7-2-1-3-8-15)19-16-9-6-10-17(14-16)20-11-4-5-12-20/h1-3,6-10,14H,4-5,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWMHDLOJMTWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)

![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)


![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)
![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)